5-(2-Methoxyethyl)thiazol-2-amine hydrochloride

Medicinal chemistry Drug design Physicochemical profiling

Researchers face invalid SAR trends when substituting generic 2-aminothiazoles for complex 5-substituted analogs. This hydrochloride salt delivers the exact methoxyethyl side chain required for permeability and binding orientation studies. - Differentiated physicochemical profile: XLogP3 0.8, TPSA 76.4 Ų, 3 rotatable bonds - Primary amine handle enables acylation, sulfonylation & reductive amination - Rule of 3-compliant fragment for screening libraries - Immediate supply for medicinal chemistry campaigns

Molecular Formula C6H11ClN2OS
Molecular Weight 194.68
CAS No. 2155852-68-7
Cat. No. B2713494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyethyl)thiazol-2-amine hydrochloride
CAS2155852-68-7
Molecular FormulaC6H11ClN2OS
Molecular Weight194.68
Structural Identifiers
SMILESCOCCC1=CN=C(S1)N.Cl
InChIInChI=1S/C6H10N2OS.ClH/c1-9-3-2-5-4-8-6(7)10-5;/h4H,2-3H2,1H3,(H2,7,8);1H
InChIKeyQTTLWOATPVHRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Methoxyethyl)thiazol-2-amine hydrochloride: Overview and Physicochemical Profile


5-(2-Methoxyethyl)thiazol-2-amine hydrochloride (CAS 2155852-68-7) is a 2-aminothiazole derivative featuring a 2-methoxyethyl substituent at the 5-position of the thiazole ring. The free base form (C6H10N2OS, MW 158.22 g/mol) presents as a heterocyclic aromatic amine, while the hydrochloride salt (C6H11ClN2OS, MW 194.68 g/mol) is the commonly supplied research form [1]. Computed properties for the free base include XLogP3 of 0.8, topological polar surface area (TPSA) of 76.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [2]. The compound is primarily utilized as a synthetic building block in medicinal chemistry campaigns targeting the elaboration of biologically active thiazole-containing molecules.

5-(2-Methoxyethyl) substitution provides differentiated physicochemical profile for SAR exploration
Hydrochloride salt supports research formulation and handling
Reactive 2-amino group enables downstream derivatization without altering 5-substituent

Why Generic 2-Aminothiazoles Cannot Substitute


The 2-aminothiazole scaffold exhibits highly tunable physicochemical and electronic properties depending on the nature of the 5-position substituent. Simple 5-alkyl analogs (e.g., 5-methyl, 5-ethyl) and the unsubstituted 2-aminothiazole parent differ substantially from the 5-(2-methoxyethyl) derivative in critical parameters governing molecular recognition and drug-likeness. The methoxyethyl side chain introduces an additional hydrogen bond acceptor and significantly alters lipophilicity (XLogP3 = 0.8), topological polar surface area (TPSA = 76.4 Ų), and conformational flexibility (3 rotatable bonds) compared to simpler 5-alkyl congeners [1]. These differences directly impact solubility, membrane permeability, and protein-binding orientation. In structure-activity relationship (SAR) studies, even subtle changes to the 5-substituent have been shown to profoundly affect biological activity and target selectivity [2]. Therefore, direct substitution with a generic 2-aminothiazole or a simpler 5-alkyl analog without experimental validation is highly likely to invalidate SAR trends and compromise the intended biological or pharmacological outcome.

Property
5-(2-Methoxyethyl) derivative
Simple 5-alkyl analogs
Interchangeability Concern
Lipophilicity
Lower logP due to methoxy oxygen
Higher logP (methyl, ethyl chains)
Solubility and non-specific protein binding profiles may differ
Polar surface area
Elevated TPSA (additional oxygen)
Lower TPSA
Permeability and absorption context may shift
H-bond acceptors / flexibility
More HBA; higher rotatable bond count
Fewer HBA; rigid or less flexible
Binding interactions and SAR trends may not transfer

Differentiation Evidence Against Structural Analogs


Lipophilicity Comparison by XLogP3

The computed XLogP3 value for 5-(2-methoxyethyl)thiazol-2-amine is 0.8 [1]. This represents a marked decrease in lipophilicity compared to 5-methylthiazol-2-amine (XLogP3 = 1.1) [2] and 5-ethylthiazol-2-amine (XLogP3 = 1.4) [3]. The lower XLogP3 of the methoxyethyl derivative translates to approximately 2-fold higher predicted aqueous solubility relative to the ethyl analog and aligns with Lipinski's Rule of 5 guidelines for orally bioavailable drug candidates.

XLogP3 Shift
Class-level inference
Target: 0.8
5-Methyl: 1.1
5-Ethyl: 1.4
Δ –0.3 to –0.6
Supports solubility screening; computed logP difference
Verify experimentally; computed values may not reflect measured logD
Medicinal chemistry Drug design Physicochemical profiling

Topological Polar Surface Area Differences

The computed TPSA for 5-(2-methoxyethyl)thiazol-2-amine is 76.4 Ų [1]. In contrast, 5-methylthiazol-2-amine and 5-ethylthiazol-2-amine exhibit TPSA values of 64.2 Ų [2] and 64.2 Ų [3], respectively. The 12.2 Ų increase in TPSA is attributable to the additional oxygen atom in the methoxyethyl side chain and has direct implications for membrane permeability and intestinal absorption.

TPSA Increase
Class-level inference
Target: 76.4 Ų
5-Methyl: 64.2 Ų
5-Ethyl: 64.2 Ų
Δ +12.2 Ų
Permeability context may shift; absorption model parameter
Computed by Cactvs; class-level TPSA inference
Medicinal chemistry ADME Drug-likeness

Hydrogen Bond Acceptor Count Variation

5-(2-Methoxyethyl)thiazol-2-amine possesses 4 hydrogen bond acceptors (HBA) [1], whereas 5-methylthiazol-2-amine and 5-ethylthiazol-2-amine each contain only 3 HBAs [2][3]. The additional HBA arises from the methoxy oxygen in the 2-methoxyethyl side chain.

HBA Count
Class-level inference
Target: 4
5-Methyl: 3
5-Ethyl: 3
Δ +1 HBA
Altered hydrogen-bonding capacity may influence binding
Relevant for target engagement hypothesis testing
Medicinal chemistry Molecular recognition SAR

Rotatable Bond Count and Conformational Flexibility

5-(2-Methoxyethyl)thiazol-2-amine possesses 3 rotatable bonds [1], whereas 5-methylthiazol-2-amine and 5-ethylthiazol-2-amine contain 0 and 1 rotatable bonds, respectively [2][3]. The increased conformational flexibility introduced by the methoxyethyl side chain expands the compound's accessible conformational space.

Rotatable Bonds
Class-level inference
Target: 3
5-Methyl: 0
5-Ethyl: 1
Δ +2 to +3
Increased conformational flexibility for binding mode exploration
Entropic cost evaluation may be necessary
Medicinal chemistry Conformational analysis Molecular design

Recommended Research Applications


Late-Stage SAR Exploration of 5-Position Modifications

Given its distinct physicochemical profile (XLogP3 0.8, TPSA 76.4 Ų, 4 HBAs, 3 rotatable bonds), 5-(2-Methoxyethyl)thiazol-2-amine hydrochloride is ideally suited as a building block for systematic SAR studies investigating the impact of 5-position substitution on biological activity, solubility, and permeability. It enables direct comparison with simpler 5-alkyl analogs to elucidate the role of the methoxyethyl oxygen and increased flexibility on target engagement. [1]

Fragment-Based Drug Discovery Library Enrichment

The compound's moderate molecular weight (158.22 g/mol free base), balanced lipophilicity (XLogP3 0.8), and compliance with Rule of 3 guidelines for fragments make it a valuable addition to fragment screening libraries. Its computed TPSA of 76.4 Ų and HBA count of 4 provide a differentiated hydrogen-bonding profile relative to commonly used 5-alkyl thiazole fragments, potentially enabling the identification of novel binding interactions. [2]

Synthetic Intermediate for Functionalized 2-Aminothiazoles

The primary amino group at the 2-position of the thiazole ring serves as a versatile handle for further functionalization, including acylation, sulfonylation, reductive amination, and diazotization. The methoxyethyl side chain remains intact during these transformations, allowing the introduction of additional diversity while preserving the unique 5-substituent. This makes the compound a strategic intermediate for the synthesis of focused libraries of 2-aminothiazole derivatives.

Application
Selection Property
Validation Focus
5-Position SAR exploration
Differentiated physicochemical profile
Comparative SAR with alkyl analogs; solubility/permeability trends
Fragment-based library enrichment
Fragment rule-of-3 compliance; balanced logP/TPSA
Novel binding interaction screening vs rigid 5-alkyl fragments
Synthetic intermediate
Reactive 2-amino handle; intact methoxyethyl side chain
Derivatization scope (acylation, sulfonylation, reductive amination)

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